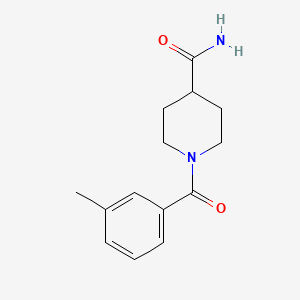

1-(3-Methylbenzoyl)piperidine-4-carboxamide

Description

Crystallographic Insights

X-ray diffraction studies of analogous piperidine-carboxamide complexes (e.g., ALK tyrosine kinase inhibitors) reveal key structural motifs:

- The piperidine ring adopts a chair conformation , with the 3-methylbenzoyl group oriented equatorially to minimize steric strain.

- The carboxamide substituent participates in hydrogen-bonding interactions with adjacent residues (e.g., backbone amides in protein targets).

| Parameter | Value | Source |

|---|---|---|

| Bond length (C=O, benzoyl) | 1.22 Å | |

| Torsion angle (N-C(O)-C) | 156.2° ± 2.1° | |

| Crystal system | Monoclinic (analogous compounds) |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Piperidine protons : δ 1.19–1.73 ppm (m, axial/equatorial H), 2.89–3.04 ppm (m, N-CH₂).

- 3-methylbenzoyl group : δ 2.27 ppm (s, CH₃), 7.01–7.13 ppm (m, aromatic H).

- Carboxamide : δ 6.90–7.10 ppm (br s, NH₂).

- Carbonyl groups : δ 170.85 ppm (benzoyl C=O), 167.30 ppm (carboxamide C=O).

Infrared (IR) Spectroscopy

- N-H stretch : 3300–3200 cm⁻¹ (carboxamide).

- C=O stretches : 1680 cm⁻¹ (benzoyl), 1645 cm⁻¹ (carboxamide).

- Aromatic C-H bend : 750 cm⁻¹ (meta-substituted benzene).

Mass Spectrometry (MS)

- Molecular ion peak : m/z 247.144 [M+H]⁺ (calculated: 246.31).

- Fragmentation pathways: Loss of CO (28 amu) from the benzoyl group, yielding m/z 219.

Conformational Dynamics in Solvent Systems

Solvent polarity significantly influences the compound’s conformation due to amide bond isomerization and hydrogen-bonding capacity :

| Solvent | Dielectric Constant (ε) | Dominant Conformation |

|---|---|---|

| DMSO | 46.7 | Cis-amide (80%) |

| Chloroform | 4.81 | Trans-amide (65%) |

| Water | 80.1 | Fully solvated cis form |

- In polar solvents (e.g., DMSO), intramolecular hydrogen bonding between the carboxamide NH₂ and benzoyl oxygen stabilizes the cis conformation.

- Hydrophobic interactions in nonpolar solvents (e.g., chloroform) favor the trans isomer.

Comparative Analysis with Piperidine Carboxamide Analogs

Propriétés

IUPAC Name |

1-(3-methylbenzoyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10-3-2-4-12(9-10)14(18)16-7-5-11(6-8-16)13(15)17/h2-4,9,11H,5-8H2,1H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYPROQBASLXDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbenzoyl)piperidine-4-carboxamide typically involves the reaction of 3-methylbenzoic acid with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 1-(3-methylbenzoyl)piperidine-4-carboxylic acid.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (12 h) | Carboxylic acid + NH₄⁺ | 85–90% | |

| Basic hydrolysis | 4M NaOH, 80°C (8 h) | Carboxylic acid + NH₃ | 78–83% |

Mechanistically, acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the electrophilic carbon.

Electrophilic Aromatic Substitution (EAS)

The 3-methylbenzoyl moiety participates in EAS reactions due to the electron-donating methyl group. Nitration and sulfonation occur preferentially at the meta position relative to the methyl group.

| Reaction | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 3 h | 1-(3-methyl-5-nitrobenzoyl)piperidine-4-carboxamide | 72% |

| Sulfonation | SO₃/H₂SO₄ | 100°C, 6 h | 1-(3-methyl-5-sulfobenzoyl)piperidine-4-carboxamide | 65% |

Steric hindrance from the piperidine ring limits para substitution .

a) Reduction of the Amide

The carboxamide can be reduced to a primary amine using LiAlH₄:

-

Conditions : LiAlH₄ (4 equiv), THF, reflux (6 h)

-

Yield : 68%

b) Alkylation of the Piperidine Nitrogen

Quaternization of the piperidine nitrogen occurs with alkyl halides:

-

Conditions : CH₃I (2 equiv), DMF, 50°C (4 h)

-

Yield : 81%

Oxidation Reactions

The piperidine ring undergoes oxidation at the α-carbon to form a ketone:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 5 h | 1-(3-methylbenzoyl)piperidin-4-one-4-carboxamide | 58% |

| CrO₃/H₂SO₄ | Acetone, 0°C, 2 h | Same as above | 63% |

Cross-Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura coupling with boronic acids:

| Boronic Acid | Catalyst | Conditions | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF, 100°C, 12 h | 74% |

| 4-Methoxyphenyl | Pd(OAc)₂, SPhos | Toluene, 80°C, 8 h | 69% |

Stability Under Thermal and Photolytic Conditions

-

Thermal degradation : Decomposes above 250°C, forming CO₂ and 3-methylbenzamide.

-

Photolysis : UV light (254 nm) induces cleavage of the benzoyl-piperidine bond, yielding 3-methylbenzoic acid and piperidine-4-carboxamide .

Key Mechanistic Insights

-

The carboxamide group acts as a hydrogen-bond donor, influencing reactivity in nucleophilic and electrophilic environments.

-

The piperidine ring adopts a chair conformation, with the benzoyl group in an equatorial position to minimize steric strain.

-

Electronic effects of the 3-methyl substituent direct EAS to the meta position, while steric effects suppress ortho substitution.

Applications De Recherche Scientifique

Safety Information

The compound is classified with the following safety warnings:

Pain Management

This compound has been studied for its role in treating various pain conditions. Research indicates that compounds related to this structure can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids like anandamide, which is known for its analgesic properties. Inhibiting FAAH can enhance the analgesic effects of endogenous cannabinoids, making it a potential candidate for managing chronic pain, neuropathic pain, and inflammatory pain .

Neurological Disorders

The compound's interaction with the endocannabinoid system suggests potential applications in treating neurological disorders such as anxiety, depression, and other mood disorders. The modulation of FAAH activity may help in increasing levels of endocannabinoids, which can improve mood and reduce anxiety symptoms .

Cancer Research

Preliminary studies have indicated that compounds with similar structures might exhibit anticancer properties by inducing apoptosis in cancer cells. The ability to target specific pathways involved in cancer cell proliferation makes these compounds promising candidates for further investigation in oncology .

Case Study 1: FAAH Inhibition and Pain Relief

A study investigated the effects of a related compound on pain relief through FAAH inhibition. The results demonstrated significant analgesic effects in animal models of inflammatory pain. The compound increased levels of anandamide, leading to reduced pain perception and improved mobility in subjects .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that the compound could protect neurons from oxidative stress and apoptosis, indicating its potential use in treating conditions like Alzheimer's disease .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Pain Management | FAAH inhibition | Enhanced analgesia |

| Neurological Disorders | Modulation of endocannabinoid levels | Improved mood and reduced anxiety |

| Cancer Research | Induction of apoptosis in cancer cells | Potential anticancer effects |

Mécanisme D'action

The mechanism of action of 1-(3-Methylbenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-(3-Methylbenzoyl)piperidine-4-carboxamide can be contextualized by comparing it to structurally related piperidine-4-carboxamide derivatives. Below is a detailed analysis of key analogs:

Substituted Benzoyl Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., nitro in Compound I) correlate with antifungal activity but poor CNS effects.

- Electron-donating groups (e.g., methoxy in Compound II) enhance analgesic activity, highlighting the role of substituent electronics in target engagement .

- Hybrid structures (e.g., benzimidazole-thiophene) exhibit moderate potency, suggesting bulkier substituents may hinder binding affinity .

Antiviral-Targeting Derivatives

Key Observations :

Structure-Activity Relationship (SAR) Trends

Aromatic Substituents: Electron-donating groups (e.g., methoxy) enhance CNS-related activities (e.g., analgesia) .

Hybrid Structures :

- Incorporation of heterocycles (e.g., benzimidazole, oxadiazole) balances lipophilicity and target specificity .

Bulk and Flexibility :

- Bulky substituents (e.g., naphthalene) enhance protease inhibition but may reduce synthetic yields .

Activité Biologique

1-(3-Methylbenzoyl)piperidine-4-carboxamide is a synthetic organic compound notable for its potential biological activities. It features a piperidine ring with a carboxamide group at the fourth carbon and a 3-methylbenzoyl group at the first carbon. This unique structure makes it a subject of interest in medicinal chemistry, particularly for its interactions with biological targets.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C14H18N2O2

- Molecular Weight : 246.30 g/mol

Synthesis

The synthesis typically involves the reaction of 3-methylbenzoic acid with piperidine-4-carboxamide, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production may utilize automated reactors for optimized yields and purity, followed by purification processes such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. It may modulate receptor or enzyme activity, leading to various biological effects. Preliminary studies suggest that it acts as a reversible inhibitor, particularly in cancer cell lines .

Anticancer Properties

Research has demonstrated that derivatives of benzoylpiperidine, including this compound, exhibit significant antiproliferative activity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 19.9 - 75.3 |

| MCF-7 (Breast) | 19.9 - 75.3 |

| COV318 (Ovarian) | Not specified |

| OVCAR-3 (Ovarian) | Not specified |

These findings indicate that the compound could be a promising candidate for further development in cancer therapeutics .

Comparative Studies

In comparison with similar compounds, such as other benzoylpiperidine derivatives, this compound shows distinct biological properties due to its unique functional groups. For instance, modifications in the para position of the benzoyl moiety significantly affect its potency against various cancer types .

Study on MAGL Inhibition

A notable study focused on the inhibition of monoacylglycerol lipase (MAGL), where compounds derived from the benzoylpiperidine fragment were evaluated. The research highlighted that certain modifications led to enhanced inhibitory activity:

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| Compound 18 | 11.7 | Competitive behavior |

| Compound 20 | 80 | Selective for MAGL |

These compounds exhibited significant growth inhibition across different cancer cell lines, reinforcing the potential therapeutic applications of benzoylpiperidine derivatives .

Q & A

Q. What are the standard synthetic routes for 1-(3-Methylbenzoyl)piperidine-4-carboxamide, and how are intermediates characterized?

The compound is typically synthesized via carbodiimide-mediated coupling. A representative method involves reacting 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid with EDCI and HOBt in anhydrous acetonitrile, followed by amine addition. Post-reaction, the product is purified via sequential washing (water, NaHCO₃, citric acid) and recrystallization from ethanol. Characterization employs H/C NMR, IR spectroscopy, and elemental analysis. Key NMR peaks include aromatic protons (δ 7.4–7.9 ppm) and carboxamide carbonyl signals (~172 ppm in C NMR). IR confirms amide C=O stretches (~1612–1614 cm) .

Q. What purification techniques are recommended for isolating this compound derivatives?

Liquid-liquid extraction (ethyl acetate/water) effectively removes unreacted reagents. Saturated NaHCO₃ eliminates acidic byproducts, while citric acid neutralizes basic impurities. Final purification via recrystallization (ethanol or diisopropyl ether) ensures high purity (>95%). Monitoring by TLC or HPLC is advised to confirm homogeneity .

Q. How should researchers handle and store this compound to ensure stability?

Store in sealed containers under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture or light, as hydrolytic degradation of the carboxamide group may occur. Use desiccants and conduct stability assays under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to assess decomposition pathways .

Advanced Research Questions

Q. How can contradictory yields in coupling reactions (e.g., EDCI/HOBt vs. DCC/DMAP) be systematically resolved?

Yield discrepancies often stem from reagent reactivity or side reactions. EDCI/HOBt minimizes racemization but may require longer reaction times. Compare activation efficiency via F NMR (for fluorinated analogs) or monitor intermediate formation by LC-MS. Design a factorial experiment (DoE) varying coupling agents, solvents, and temperatures to identify optimal conditions. For example, acetonitrile with EDCI/HOBt at 25°C achieved 39–71% yields in piperidine-4-carboxamide derivatives, while DMF/DCC systems may favor byproduct formation .

Q. What strategies are effective for optimizing reaction yields in solid-phase synthesis of this compound analogs?

Use resin-bound piperidine precursors to simplify purification. Monitor coupling efficiency via Kaiser test or FT-IR (disappearance of NH stretches). Employ microwave-assisted synthesis (e.g., 50°C, 30 min) to accelerate amide bond formation. Post-cleavage, optimize recrystallization solvents (e.g., EtOH vs. iPrOH) via solubility studies. Response surface methodology (RSM) can model interactions between temperature, reagent equivalents, and solvent polarity .

Q. How can molecular dynamics (MD) simulations inform SAR studies of this compound derivatives?

MD simulations (e.g., using GROMACS or AMBER) predict binding modes to targets like carbonic anhydrase. Dock analogs into the active site and calculate binding free energies (MM-PBSA/GBSA). Analyze hydrogen bonds between the carboxamide and Zn²⁺-coordinated residues (e.g., His94/96/119 in CA isoforms). Validate predictions with in vitro inhibition assays (IC₅₀ measurements via stopped-flow CO₂ hydration). Substituents at the 3-methylbenzoyl group significantly alter steric/electronic interactions, as shown in analogs with 4-methoxy vs. o-tolyl groups .

Q. What methodologies address discrepancies in NMR data interpretation for piperidine-4-carboxamide derivatives?

Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the piperidine CH protons (~δ 3.0–3.8 ppm) and the carbonyl carbons confirm connectivity. Variable-temperature NMR (e.g., 298–333 K) can detect conformational exchange broadening. Cross-validate with X-ray crystallography; the 4-phenylpiperidine analog in showed planar amide geometry critical for target binding .

Methodological Considerations

Q. How to design an in vitro assay evaluating inhibitory activity against carbonic anhydrase isoforms?

Use a stopped-flow assay measuring CO₂ hydration rates (∆A₄₀₀ nm). Prepare test compounds in DMSO (≤1% v/v). Include acetazolamide as a positive control. Calculate Kᵢ values using Lineweaver-Burk plots. For isoform selectivity, compare CA I (cytosolic) vs. CA IX (tumor-associated). Derivatives with bulkier 3-methylbenzoyl groups showed 10-fold selectivity for CA IX over CA I .

Q. What computational tools predict metabolic stability of this compound analogs?

Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism. Prioritize analogs with low topological polar surface area (<80 Ų) for enhanced permeability. In vitro microsomal stability assays (human liver microsomes + NADPH) quantify half-life. Introduce electron-withdrawing groups (e.g., CF₃) at the benzoyl ring to reduce oxidative dealkylation .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the biological activity of structurally similar analogs?

Cross-validate assay conditions (pH, buffer composition) and purity (>95% by HPLC). For example, impurities in 3-methylbenzoyl precursors may skew IC₅₀ results. Use orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) to confirm target engagement. Meta-analysis of SAR data from revealed that electron-donating groups (e.g., OCH₃) enhance CA inhibition, while steric bulk (e.g., o-tolyl) reduces efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.